molecular formula C8H7NOS B071917 2-Methylbenzo[d]thiazol-7-ol CAS No. 163298-71-3

2-Methylbenzo[d]thiazol-7-ol

Cat. No.: B071917
CAS No.: 163298-71-3
M. Wt: 165.21 g/mol
InChI Key: HYCUWTFDQWDODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzo[d]thiazol-7-ol is an organic compound belonging to the benzothiazole family. This compound features a benzene ring fused with a thiazole ring, with a hydroxyl group at the 7th position and a methyl group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzo[d]thiazol-7-ol typically involves the cyclization of ortho-aminothiophenol derivatives with carboxylic acids or their derivatives. One common method includes:

    Starting Materials: Ortho-aminothiophenol and acetic acid.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide (P2O5).

    Procedure: The mixture is heated to promote cyclization, forming the benzothiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[d]thiazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 2-methylbenzo[d]thiazole-7,8-quinone.

    Reduction: Formation of 2-methyl-7-hydroxy-1,2-dihydrobenzo[d]thiazole.

    Substitution: Formation of halogenated derivatives like 2-methyl-7-bromo-benzo[d]thiazol-7-ol.

Scientific Research Applications

2-Methylbenzo[d]thiazol-7-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbenzo[d]thiazol-5-ol
  • 2-Methylbenzo[d]thiazol-6-ol
  • 2-Methylbenzo[d]thiazol-4-ol

Uniqueness

2-Methylbenzo[d]thiazol-7-ol is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. The presence of the hydroxyl group at the 7th position and the methyl group at the 2nd position provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-1,3-benzothiazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-9-6-3-2-4-7(10)8(6)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCUWTFDQWDODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Methoxy-2-methyl-benzothiazole (400 mg, 2.23 mmol) was mechanically mixed with solid pyridine hydrochloride (6.00 g, 52 mmol) and then heated to 160-170° C. in a sealed vessel for 16 hours. Water (40 mL) was added to the warm mixture, the pH was adjusted to neutrality with NaHCO3 and the mixture was extracted with 1:1 CHCl2 /CHCl3 (4×10 mL). The pooled organic extracts were dried over MgSO4, filtered, and concentrated in vacuo to provide 2-methyl-benzothiazol-7-ol as a waxy yellow solid. (260 mg; GC-MS m/z 165).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.